molecular formula C8H4ClNOS B1422460 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 387819-41-2

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B1422460
CAS No.: 387819-41-2
M. Wt: 197.64 g/mol
InChI Key: GCOQDKNKQAPKGU-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the chlorination of thieno[3,2-b]pyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and formylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted thieno[3,2-b]pyridines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    7-Chlorothieno[3,2-b]pyridine: Lacks the aldehyde group but shares the core structure.

    Thieno[3,2-b]pyridine-2-carbaldehyde: Similar structure without the chlorine atom.

    7-Bromothieno[3,2-b]pyridine-2-carbaldehyde: Bromine atom instead of chlorine

Uniqueness

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOQDKNKQAPKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679094
Record name 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387819-41-2
Record name 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-chlorothieno[3,2-b]pyridine (2) (2 g, 11.83 mmol) in THF (40 mL) n-BuLi (2.5M in hexanes, 5.7 mL, 14.2 mmol) was added dropwise at −78° C. and the reaction mixture stirred 1 h. DMF (2.7 mL, 35.5 mmol) was added and stirring continued 1 h more. The reaction mixture was poured into water, extracted with EtOAc, the combined organics dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was triturated with ether and filtered affording title compound 232 (2 g, 10.12 mmol, 86% yield). MS (m/z): 197.9 (36%), (M+MeOH+1) 230.0 (100%).
Quantity
2 g
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reactant
Reaction Step One
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Quantity
40 mL
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reactant
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2.7 mL
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0 (± 1) mol
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Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of 2 (200 mg, 1.18 mmol) in dry THF (10 mL) at −78° C. was added n-BuLi (0.57 mL, 1.42 mmol, 2.5 M solution in hexanes) and the resultant suspension was stirred for 20 min. Dry DMF (0.5 mL, excess) was added and the reaction mixture was stirred for an additional 2 hrs. The reaction mixture was quenched with methanol at −78° C. and water was added. The mixture was extracted with EtOAc and the organic extracts were combined, dried over anhydrous sodium sulfate and filtered. The solvent was removed under reduced pressure and the resultant yellow solid was triturated with hexane to afford 14 (250 mg, 100% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm: 10.2 (s, 1H), 8.78 (d, J=5.1 Hz, 1H), 8.61 (s, 1H), 7.78 (d, J=5.1 Hz, 1 H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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